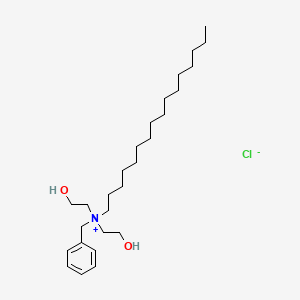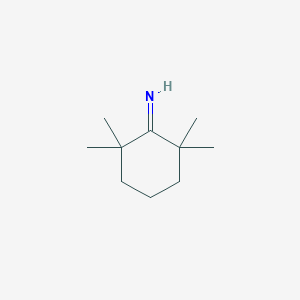
2,2,6,6-Tetramethylcyclohexan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethylcyclohexan-1-imine is an organic compound with the molecular formula C10H19N. It is a derivative of cyclohexane, characterized by the presence of four methyl groups at positions 2 and 6, and an imine group at position 1. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylcyclohexan-1-imine typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with ammonia or primary amines under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal oxide or acid, to facilitate the formation of the imine group. The reaction conditions often include elevated temperatures and controlled pH levels to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out using continuous-flow processes. This method involves the use of a micro fixed-bed reactor packed with a catalyst, such as 5% Pt/C, to enhance the reaction rate and efficiency. The starting materials, such as 2,2,6,6-tetramethylcyclohexanone and ammonia, are mixed and passed through the reactor under controlled temperature and pressure conditions to produce the desired imine compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,6,6-Tetramethylcyclohexan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The imine can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the imine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in the presence of solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles, such as halides or alkoxides, can be used in substitution reactions, often under mild conditions to prevent decomposition of the compound.
Major Products Formed: The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2,6,6-Tetramethylcyclohexan-1-imine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethylcyclohexan-1-imine involves its interaction with various molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes and other proteins, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target and context. The compound’s unique structure allows it to selectively bind to certain molecular targets, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
- 2,2,6,6-Tetramethylpiperidine
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
- 2,2,6,6-Tetramethyl-4-piperidone
Comparison: Compared to these similar compounds, 2,2,6,6-Tetramethylcyclohexan-1-imine is unique due to its imine functional group, which imparts distinct chemical reactivity and stability. While 2,2,6,6-Tetramethylpiperidine and 2,2,6,6-Tetramethyl-4-piperidone are also derivatives of cyclohexane, they lack the imine group, resulting in different chemical properties and applications. The presence of the imine group in this compound allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
64273-89-8 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
2,2,6,6-tetramethylcyclohexan-1-imine |
InChI |
InChI=1S/C10H19N/c1-9(2)6-5-7-10(3,4)8(9)11/h11H,5-7H2,1-4H3 |
Clé InChI |
AETKULCELFYDLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1=N)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


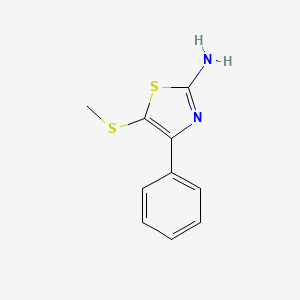
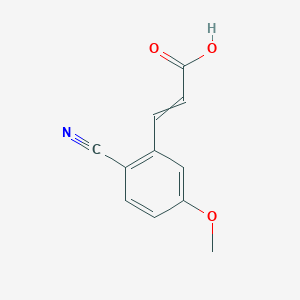
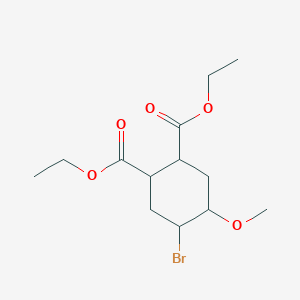
![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)
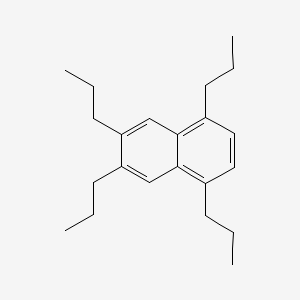
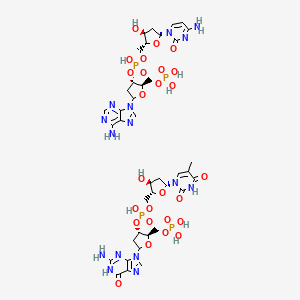
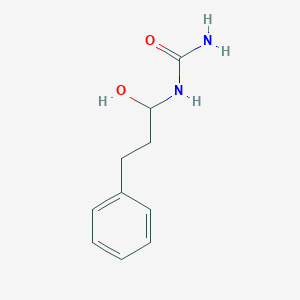
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)

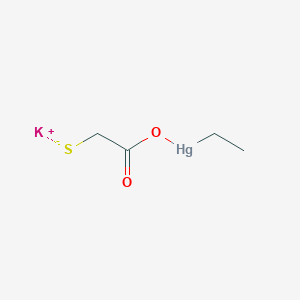
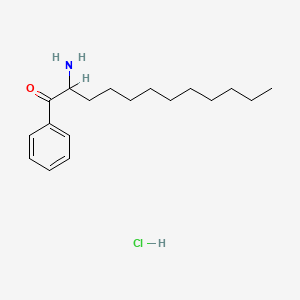

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
